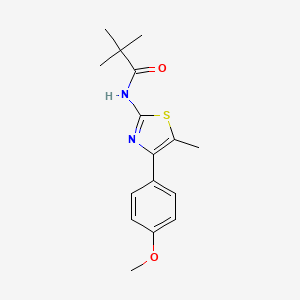

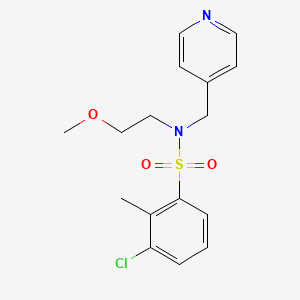

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

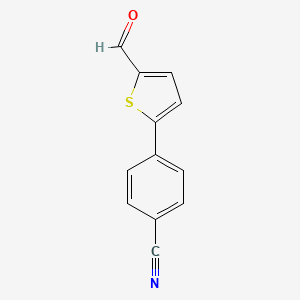

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea, also known as ML327, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

Scientific Research Applications

Heterocyclic Chemistry and Isoquinoline Alkaloids

Isoquinoline derivatives, including those similar to the query compound, play a crucial role in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry for their bioactive properties. The synthesis of isoquinoline and its derivatives often involves complex reactions with various reagents, offering insights into the construction of pharmacologically relevant structures. For example, the work by Barnard and Elvidge (1983) on heterocyclic imines and amines demonstrates the versatility of isoquinoline derivatives in synthesizing complex heterocyclic structures, which could be foundational for developing new therapeutics (Barnard & Elvidge, 1983).

Synthetic Methodologies for Isoquinoline Alkaloids

Research on the synthetic methodologies for constructing the isoquinoline skeleton sheds light on the broader applicability of compounds with similar structures to the one . Mujde et al. (2011) introduced a novel approach for preparing 3,4-dihydroisoquinolin-1(2H)-one derivatives, highlighting the synthetic versatility of isoquinoline frameworks in accessing various biologically active molecules (Mujde, Özcan, & Balcı, 2011).

Enzymatic Synthesis and Derivatization

The enzymatic synthesis and derivatization of isoquinoline derivatives also represent a significant area of interest, indicating the potential for biocatalytic approaches in modifying compounds with complex structures for enhanced activity or selectivity. Wu et al. (2020) reported on the asymmetric synthesis of a key dextromethorphan intermediate, demonstrating the power of biocatalysis in achieving high enantioselectivity and yield for compounds within this chemical space (Wu et al., 2020).

Application in Drug Discovery

The application of urea and isoquinoline derivatives in drug discovery, particularly as enzyme inhibitors or receptor antagonists, underscores the importance of these compounds in therapeutic development. The synthesis and biological evaluation of isoquinoline urea analogues as antagonists for the human adenosine A(3) receptor by van Muijlwijk-Koezen et al. (2000) exemplify how modifications to the isoquinoline backbone can influence receptor binding and activity, offering pathways for the design of new drugs (van Muijlwijk-Koezen et al., 2000).

properties

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-27-21-10-8-18(9-11-21)16-24-22(26)23-13-4-5-14-25-15-12-19-6-2-3-7-20(19)17-25/h2-3,6-11H,12-17H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYPFVQUPMSJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2681701.png)

![(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2681704.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)